molecular formula C15H20F3NO2 B2754462 N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide CAS No. 1396792-19-0

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2754462
CAS No.: 1396792-19-0
M. Wt: 303.325
InChI Key: JLLJNXBJQVRHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a 4-(trifluoromethyl)benzamide core, a motif present in various biologically active molecules and investigated in several therapeutic areas . The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its ability to influence the molecule's electronic properties, metabolic stability, and binding affinity . The unique structure, which includes a hydroxy-dimethylpentyl chain, suggests potential for use in designing enzyme inhibitors or as a key intermediate in organic synthesis programs. Researchers can explore its application in developing novel agents, particularly given that similar benzamide-based structures have been studied as histone deacetylase (HDAC) inhibitors for cancer research . Furthermore, analogous compounds containing the trifluoromethylbenzamide group have been featured in patents for anticancer compositions, highlighting the ongoing interest in this chemical space . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2/c1-14(2,3)12(20)8-9-19-13(21)10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLJNXBJQVRHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15_{15}H20_{20}F3_3NO2_2
  • Molecular Weight : 303.32 g/mol
  • CAS Number : 1396792-19-0

The biological activity of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide may be attributed to its structural features, particularly the trifluoromethyl group which enhances lipophilicity and potentially increases binding affinity to biological targets. The hydroxyl group may also play a role in hydrogen bonding interactions with target proteins.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives containing a trifluoromethyl group have shown moderate inhibition of these enzymes, which are critical in neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Enzyme Inhibition

A study evaluated various derivatives of benzamides, including those with trifluoromethyl substitutions. The results demonstrated that certain compounds exhibited IC50_{50} values comparable to established AChE inhibitors like rivastigmine. Specifically, the most potent inhibitors had IC50_{50} values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE .

CompoundIC50_{50} AChE (µM)IC50_{50} BuChE (µM)
Rivastigmine38.4-
N-Hexyl derivative27.04 - 106.7558.01 - 277.48

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds related to N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide were tested against Mycobacterium tuberculosis and other pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 62.5 µM against non-tuberculous mycobacteria .

Potential Therapeutic Applications

Given its biological activity, N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide could have several therapeutic applications:

  • Neurodegenerative Diseases : Due to its potential as an AChE inhibitor, it may be useful in treating conditions like Alzheimer's disease.
  • Antimicrobial Treatments : Its efficacy against mycobacterial infections suggests potential use in antibiotic therapies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, biological targets, and physicochemical properties of N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide with related compounds:

Compound Name Substituents on Benzamide Core Biological Target/Activity Key Physicochemical Properties Reference
Target Compound 3-hydroxy-4,4-dimethylpentyl Unknown (hypothesized CNS/kinase) Enhanced solubility (hydroxyl group) -
Capmatinib (2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide) Quinoline-imidazo triazine c-Met inhibitor (NSCLC therapy) High lipophilicity, MW: 412.43
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) Morpholinyl, fluorobenzyl Gastrokinetic agent (prokinetic) Low dopamine D2 antagonism
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Chlorophenyl, tetrazolyl Herbicide Ionic form for soil mobility
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide 4-methyl-3-nitrophenyl Unknown (research chemical) Nitro group increases reactivity

Key Observations

Trifluoromethyl Positioning: The target compound’s trifluoromethyl group at the para position (C4) is shared with Capmatinib and herbicidal sodium salts, enhancing metabolic stability and hydrophobicity. In contrast, compounds like N-[3-(4,5′-bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[3-(dimethylamino)azetidin-1-yl]methyl}-3-(trifluoromethyl)benzamide () place the -CF₃ group at C3, which may alter target specificity.

Substituent Effects on Activity: The 3-hydroxy-4,4-dimethylpentyl chain in the target compound likely improves solubility compared to purely alkyl chains (e.g., n-hexyl in ). This contrasts with Capmatinib’s bulky quinoline-imidazo triazine group, which prioritizes target affinity over solubility. AS-4370’s morpholine and fluorobenzyl groups enhance gastrokinetic activity without dopamine D2 receptor antagonism, a unique advantage over older prokinetics.

Biological Target Diversity :

  • Benzamides exhibit broad applications: Capmatinib targets c-Met in cancer, HPAPB () inhibits HDACs, and herbicidal derivatives () disrupt plant metabolism. The target compound’s hydroxyl group may support CNS penetration or kinase inhibition, though further studies are needed.

Toxicity and Stability :

  • Nitro-containing analogs () risk higher toxicity due to reactive intermediates, whereas the target compound’s hydroxyl group may reduce such risks, similar to HPAPB’s improved safety profile over SAHA.

Research Findings and Data Tables

Physicochemical Properties of Selected Benzamides

Property Target Compound Capmatinib AS-4370 Sodium Salt
Molecular Weight Not provided 412.43 ~550 (citrate) 435.7 (sodium salt)
logP (Predicted) Moderate High (~3.5) Moderate Low (ionic)
Solubility High (due to -OH) Low Moderate High (aqueous)
Key Functional Groups -CF₃, -OH -CF₃, quinoline -F, morpholine -CF₃, tetrazolyl

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-hydroxy-4,4-dimethylpentyl)-4-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis involves sequential coupling and deprotection steps. Initial reactions typically use O-benzyl hydroxylamine hydrochloride with p-trifluoromethylbenzoyl chloride in dichloromethane (CH₂Cl₂) under anhydrous conditions, catalyzed by potassium carbonate. Subsequent steps may require sodium pivalate for esterification or deprotection. Critical considerations include maintaining low temperatures (0–5°C) during exothermic reactions and using column chromatography for purification. Intermediates are often light- and heat-sensitive, necessitating storage at -20°C in amber vials .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C/¹⁹F NMR to verify substituent positions and trifluoromethyl group integrity.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and LC-MS for mass verification.
  • Stability Profiling : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via kinetic modeling .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Ventilation : Perform all steps in a fume hood to avoid inhalation of volatile intermediates (e.g., benzoyl chlorides).
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid, followed by inert absorbents (vermiculite).
  • Storage : Store at -20°C under nitrogen, with secondary containment to prevent leakage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this benzamide derivative?

  • Methodological Answer : Yield discrepancies often stem from:

  • Scale Effects : Milligram vs. gram-scale reactions may require adjusted stoichiometry or mixing efficiency.
  • Intermediate Stability : Decomposition of light-sensitive intermediates (e.g., 1,1-diazene derivatives) can reduce yields. Mitigate by minimizing reaction time and using fresh reagents.
  • Purification Challenges : Replace silica gel chromatography with preparative HPLC for polar byproducts. Validate reproducibility via triplicate experiments under controlled conditions .

Q. What computational strategies are effective in predicting biological target interactions?

  • Methodological Answer :

  • Docking Studies : Use Glide XP scoring to evaluate hydrophobic enclosure and hydrogen-bonding networks. The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets (e.g., enzyme active sites).
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes for ≥100 ns to assess conformational stability.
  • Free Energy Perturbation (FEP) : Quantify the trifluoromethyl group’s contribution to binding energy relative to non-fluorinated analogs .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : The CF₃ group reduces CYP450-mediated oxidation. Validate via liver microsomal assays (e.g., human/rat microsomes) with LC-MS metabolite profiling.
  • Permeability : Compare logP values (experimental vs. calculated) using shake-flask assays. The CF₃ group increases lipophilicity, enhancing Caco-2 monolayer permeability by ~30% versus non-fluorinated analogs.
  • Solubility : Use equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid to optimize formulation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

  • Methodological Answer :

  • Controlled Replication : Repeat stability tests using identical DSC/TGA protocols (heating rate: 10°C/min, N₂ atmosphere).
  • Degradation Pathway Mapping : Use LC-MS to identify decomposition products (e.g., retro-amide formation).
  • Environmental Controls : Document humidity levels during storage, as hydrolysis may explain variability .

Experimental Design Considerations

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to improve heat dissipation and mixing for exothermic steps.
  • Catalyst Screening : Test palladium/copper catalysts for coupling efficiency via DoE (Design of Experiments).
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.